molecular formula C11H12BrNO B1387263 5-Bromo-1-propionylindoline CAS No. 785785-25-3

5-Bromo-1-propionylindoline

Cat. No. B1387263
M. Wt: 254.12 g/mol
InChI Key: OENLPKMTZQJTFN-UHFFFAOYSA-N
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Description

5-Bromo-1-propionylindoline is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 . It is used in pharmaceutical testing and is supplied by various chemical companies .


Physical And Chemical Properties Analysis

5-Bromo-1-propionylindoline has a predicted boiling point of 429.1±45.0 °C and a predicted density of 1.464±0.06 g/cm3 . Its pKa is predicted to be 0.27±0.20 .

Future Directions

While specific future directions for 5-Bromo-1-propionylindoline are not available, indole derivatives, which include compounds like 5-Bromo-1-propionylindoline, have attracted increasing attention in recent years due to their biological activity. They are being studied for the treatment of various disorders in the human body . Another study focused on the design and synthesis of a novel series of amino analogues of 5-bromobrassinin as new and potent anticancer agents .

properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLPKMTZQJTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-propionylindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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